(20S)-6-Methoxy-20-(P-toluenesulfonoxy-methyl)-3B,5-cyclo-5A-pregnane
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Overview
Description
(20S)-6-Methoxy-20-(P-toluenesulfonoxy-methyl)-3B,5-cyclo-5A-pregnane is a synthetic organic compound that belongs to the class of steroids Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (20S)-6-Methoxy-20-(P-toluenesulfonoxy-methyl)-3B,5-cyclo-5A-pregnane typically involves multiple steps, starting from a suitable steroid precursor. The key steps may include:
Methoxylation: Introduction of a methoxy group at the 6th position.
Sulfonation: Attachment of a p-toluenesulfonoxy group at the 20th position.
Cyclization: Formation of the cyclo-5A-pregnane structure.
Each step requires specific reagents and conditions, such as methanol for methoxylation, p-toluenesulfonyl chloride for sulfonation, and appropriate catalysts for cyclization.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(20S)-6-Methoxy-20-(P-toluenesulfonoxy-methyl)-3B,5-cyclo-5A-pregnane can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it may be studied for its potential effects on biological systems, such as its interaction with enzymes or receptors.
Medicine
In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
Mechanism of Action
The mechanism of action of (20S)-6-Methoxy-20-(P-toluenesulfonoxy-methyl)-3B,5-cyclo-5A-pregnane would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include modulation of signaling cascades or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- (20S)-6-Methoxy-20-(P-toluenesulfonoxy-methyl)-3B,5-cyclo-5A-androstane
- (20S)-6-Methoxy-20-(P-toluenesulfonoxy-methyl)-3B,5-cyclo-5A-cholestane
Uniqueness
Compared to similar compounds, (20S)-6-Methoxy-20-(P-toluenesulfonoxy-methyl)-3B,5-cyclo-5A-pregnane may have unique properties due to the specific arrangement of functional groups and the cyclo-5A-pregnane structure, which could influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl)propyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4S/c1-19-6-8-22(9-7-19)35(31,32)34-18-20(2)24-10-11-25-23-16-27(33-5)30-17-21(30)12-15-29(30,4)26(23)13-14-28(24,25)3/h6-9,20-21,23-27H,10-18H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYQLNJRKJXOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCC4C3CC(C56C4(CCC5C6)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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